![molecular formula C10H10F2O2 B1332929 4-(Difluoromethoxy)-3,5-dimethylbenzaldehyde CAS No. 749920-58-9](/img/structure/B1332929.png)
4-(Difluoromethoxy)-3,5-dimethylbenzaldehyde
Overview
Description
Synthesis Analysis
The synthesis of aromatic aldehydes can involve various strategies, including the regioselective alkylation of pre-existing aldehyde compounds. For instance, the regioselective reductive alkylation of 3,4,5-trimethoxybenzaldehyde dimethylacetal has been used to synthesize 4-alkyl-3,5-dimethoxybenzaldehydes . This method could potentially be adapted for the synthesis of 4-(Difluoromethoxy)-3,5-dimethylbenzaldehyde by introducing a difluoromethoxy group in place of the 4-methoxy group.
Molecular Structure Analysis
The molecular structure of aromatic aldehydes can be determined using various spectroscopic techniques, including X-ray diffraction, NMR, mass spectrometry, and IR spectroscopy . These methods provide detailed information about the arrangement of atoms within the molecule and the nature of the substituents attached to the aromatic ring. For this compound, such techniques would be essential to confirm the molecular structure and the position of the difluoromethoxy and dimethyl groups on the aromatic ring.
Chemical Reactions Analysis
Aromatic aldehydes can participate in a variety of chemical reactions, including derivatization to form fluorescent products for analytical purposes. For example, 2,2′-Dithiobis(1-amino-4,5-dimethoxybenzene) has been synthesized as a fluorescence derivatization reagent for aromatic aldehydes, reacting selectively with them in acidic media . While this compound is not specifically mentioned, it is likely that it could also undergo similar derivatization reactions due to the presence of the aldehyde functional group.
Physical and Chemical Properties Analysis
The physical and chemical properties of aromatic aldehydes, such as solubility, melting point, boiling point, and reactivity, are influenced by the substituents on the aromatic ring. Electropolymerized films of 3,4-dihydroxybenzaldehyde have been studied for their electrocatalytic properties, indicating that the functional groups on aromatic aldehydes can significantly affect their electrochemical behavior . For this compound, the difluoromethoxy and dimethyl groups would be expected to impact its physical properties and reactivity, potentially making it a candidate for use in specialized applications such as electrocatalysis or as a building block in organic synthesis.
Scientific Research Applications
Catalytic Oxidation Processes 4-(Difluoromethoxy)-3,5-dimethylbenzaldehyde and its derivatives are significant in the realm of synthetic chemistry, particularly in catalytic oxidation processes. For instance, copper-mediated selective oxidation of a C-H bond showcases the importance of substituted hydroxybenzaldehydes as crucial feedstock materials in the pharmaceutical and perfume industries. These compounds are typically synthesized through the selective oxidation of aromatic methyl groups, a process known to be challenging and typically resulting in carboxylic acid derivatives. The importance of compounds like 4-hydroxy-3,5-dimethylbenzaldehyde (HDB) as intermediates, especially in drug preparation, is emphasized. The study highlights bioinspired systems like the Cu/neocuproine system to perform selective para-formylation of mesitol, illustrating the importance of these compounds in synthetic pathways (Boldron et al., 2005).
Coupled Large Amplitude Motions The molecular behavior of dimethylbenzaldehyde isomers, including those related to this compound, has been explored in depth. Studies involving microwave spectra and ab initio quantum chemical calculations have shed light on the conformational energy landscape and dipole moment components of these molecules. The research delves into the complex nature of these compounds, their role as prototype systems in theoretical models, and their behavior in terms of asymmetric top molecules. This exploration of dimethylbenzaldehyde isomers adds to our understanding of the fundamental properties and applications of these compounds in various scientific fields (Tudorie et al., 2013).
Mechanism of Action
Target of Action
A structurally similar compound, 3-cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (dgm), has been studied for its effects on transforming growth factor-β1 (tgf-β1) induced epithelial–mesenchymal transformation . TGF-β1 is a cytokine that plays a crucial role in cell proliferation, differentiation, and apoptosis .
Biochemical Pathways
The related compound dgm has been shown to affect the tgf-β1/smad pathway . This pathway is involved in the regulation of cell growth and differentiation .
Result of Action
The related compound dgm has been shown to attenuate tgf-β1-induced epithelial–mesenchymal transformation in a549 cells and bleomycin-induced pulmonary fibrosis in rats . This suggests that 4-(Difluoromethoxy)-3,5-dimethylbenzaldehyde may have similar effects.
properties
IUPAC Name |
4-(difluoromethoxy)-3,5-dimethylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O2/c1-6-3-8(5-13)4-7(2)9(6)14-10(11)12/h3-5,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHMZDWYOXJTLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC(F)F)C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80366636 | |
Record name | 4-(difluoromethoxy)-3,5-dimethylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80366636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
749920-58-9 | |
Record name | 4-(difluoromethoxy)-3,5-dimethylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80366636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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